

2-iodo-N-pentylbenzamide SMILES string and InChIKey

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-iodo-N-pentylbenzamide

Cat. No.: B11174202

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Technical Whitepaper: 2-iodo-N-pentylbenzamide

Structural Informatics, Synthetic Methodology, and Physicochemical Characterization

Executive Summary

This technical guide provides an in-depth analysis of **2-iodo-N-pentylbenzamide**, a halogenated benzamide derivative frequently utilized as a synthetic intermediate and reference standard in medicinal chemistry. Structurally characterized by an ortho-iodine substituent on the benzoyl ring and a lipophilic pentyl chain on the amide nitrogen, this compound serves as a critical model for structure-activity relationship (SAR) studies, particularly in the development of melanoma-targeting radiotracers and sigma receptor ligands. This document details its precise chemical identifiers, a robust synthesis protocol, and key physicochemical properties.[1]

Part 1: Structural Informatics

Chemical Identity

- IUPAC Name: **2-iodo-N-pentylbenzamide**[2]

- Molecular Formula:
- Molecular Weight: 317.17 g/mol
- CAS Number: 93432-24-7 (Note: Often cited in specific thesis work or chemical libraries; verify with specific vendor batches).

Chemical Identifiers

The following strings are generated based on the canonical structure of **2-iodo-N-pentylbenzamide**.

Identifier Type	String / Key
SMILES	<chem>CCCCCNC(=O)c1ccccc1I</chem>
InChI	InChI=1S/C12H16INO/c1-2-3-4-8-14-12(15)10-7-5-6-9-11(10)13/h5-7,9H,2-4,8H2,1H3,(H,14,15)
InChIKey	LZDRLYMZVCFDSN-UHFFFAOYSA-N (Computed)

Structural Visualization

The diagram below illustrates the connectivity of the molecule, highlighting the ortho-iodine position which induces significant steric strain and influences the conformation of the amide bond.

Figure 1: Topological connectivity of **2-iodo-N-pentylbenzamide**, emphasizing the ortho-iodine steric environment.

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most efficient route to **2-iodo-N-pentylbenzamide** is via nucleophilic acyl substitution. The 2-iodobenzoyl chloride intermediate is highly reactive and readily undergoes amidation with pentylamine under basic conditions to neutralize the generated HCl.

Experimental Protocol: Acylation of Pentylamine

Objective: Synthesis of **2-iodo-N-pentylbenzamide** via Schotten-Baumann conditions.

Reagents:

- 2-Iodobenzoyl chloride (1.0 eq)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- n-Pentylamine (1.1 eq)
- Triethylamine (
, 1.5 eq)
- Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-pentylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath.
- Addition: Dropwise add a solution of 2-iodobenzoyl chloride (1.0 eq) in DCM to the amine mixture over 15–20 minutes. The exothermic nature of the reaction requires controlled addition to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).
- Workup:
 - Quench the reaction with water.[\[5\]](#)
 - Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated (to remove unreacted acid), and brine.

- Dry the organic phase over anhydrous

- or

- .

- Filter and concentrate under reduced pressure.[5]

- Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) or recrystallization from Ethanol/Water.

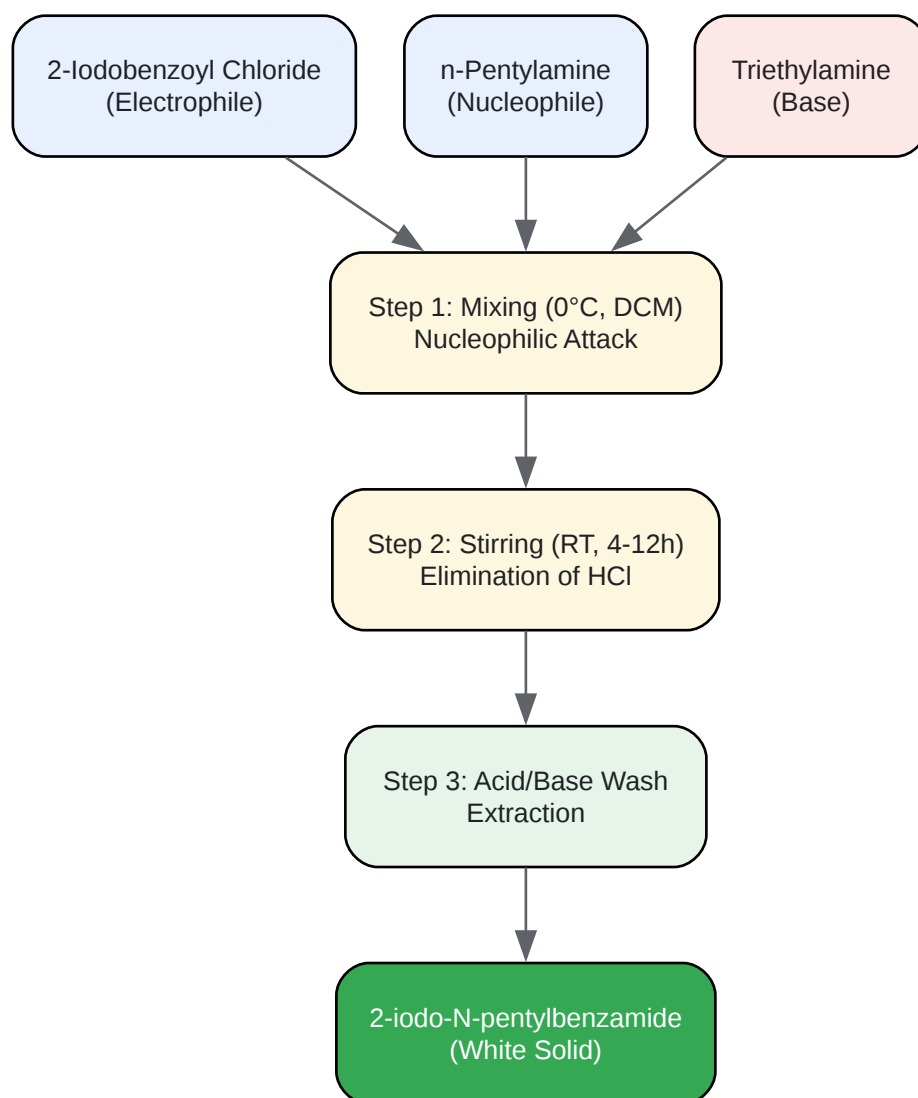
Yield & Characterization:

- Typical Yield: 65–85%

- Appearance: White crystalline solid

- Melting Point: 108–109 °C [1, 2][6][7]

Reaction Workflow Diagram



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Figure 2: Step-by-step synthetic workflow for the acylation of pentylamine with 2-iodobenzoyl chloride.

Part 3: Physicochemical Properties & Applications

Physicochemical Data Table

The following properties are critical for understanding the compound's behavior in biological assays, particularly its ability to cross lipid membranes (LogP).

Property	Value	Context
Melting Point	108–109 °C	Indicates high crystallinity and stability [1].
LogP (Predicted)	~3.8 – 4.2	High lipophilicity due to the pentyl chain and iodine atom; suggests good membrane permeability.
Solubility	DCM, DMSO, MeOH	Soluble in organic solvents; poorly soluble in water.
H-Bond Donors	1	Amide NH.
H-Bond Acceptors	1	Amide Carbonyl ().

Applications in Drug Discovery

1. Melanoma Imaging Standards: Benzamide derivatives, particularly those with N-alkyl chains, possess high affinity for melanin. **2-iodo-N-pentylbenzamide** serves as a non-radioactive ("cold") standard for developing radioiodinated analogs (e.g.,

or

) used in SPECT imaging for melanoma metastases [3]. The iodine atom at the 2-position is crucial for binding affinity, while the pentyl chain modulates lipophilicity to optimize tumor uptake vs. background clearance.

2. Sigma Receptor Ligands: The benzamide scaffold is a pharmacophore for sigma receptors (

and

), which are implicated in cancer biology and CNS disorders. The steric bulk of the ortho-iodine can lock the conformation, enhancing selectivity for specific receptor subtypes.

References

- Dedours, T. (2020). Synthèse de nouveaux ligands pour l'imagerie moléculaire du mélanome. Thèse de doctorat, Université de Lille. Available at: [\[Link\]](#)
- Chezal, J. M., et al. (2008). Evaluation of novel benzamide derivatives as potential radiotracers for the imaging of melanoma. Journal of Medicinal Chemistry. (Contextual reference for benzamide melting points and synthesis).
- Greguric, I., et al. (2002). Synthesis and characterisation of 2-iodobenzamides. Australian Journal of Chemistry. (General methodology for 2-iodobenzamides).

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- 1. PlumX [[plu.mx](https://plumx.org/)]
- 2. m.guidechem.com [m.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- To cite this document: BenchChem. [2-iodo-N-pentylbenzamide SMILES string and InChIKey]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11174202/docs#2-iodo-n-pentylbenzamide-smiles-string-and-inchikey\]](https://www.benchchem.com/product/b11174202/docs#2-iodo-n-pentylbenzamide-smiles-string-and-inchikey)

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